molecular formula C12H11HgNO5 B13442941 N-[p-(Acetylmercuric)phenyl]maleamate

N-[p-(Acetylmercuric)phenyl]maleamate

Cat. No.: B13442941
M. Wt: 449.81 g/mol
InChI Key: RWLFGNUXSHCAQJ-AQTVDGORSA-M
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Description

N-[p-(Acetylmercuric)phenyl]maleamate is a synthetic compound that belongs to the class of organomercurials. It has gained significant attention in scientific research due to its potential therapeutic and toxic effects. The compound is known for its high toxicity and environmental impact.

Preparation Methods

The synthetic routes and reaction conditions for N-[p-(Acetylmercuric)phenyl]maleamate involve the reaction of maleamic acid with acetylmercuric chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

N-[p-(Acetylmercuric)phenyl]maleamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can undergo substitution reactions, where the acetylmercuric group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[p-(Acetylmercuric)phenyl]maleamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in medical treatments, although its high toxicity poses significant challenges.

    Industry: The compound is used in industrial applications, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleamate involves its interaction with biological molecules. The acetylmercuric group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved in its effects are still under investigation, but its high reactivity with thiol groups is a key factor .

Comparison with Similar Compounds

N-[p-(Acetylmercuric)phenyl]maleamate can be compared with other organomercurial compounds, such as:

    Phenylmercuric acetate: Similar in structure but lacks the maleamate group.

    Methylmercury: A simpler organomercurial compound with significant toxic effects.

    Ethylmercury: Another organomercurial compound used in various applications.

The uniqueness of this compound lies in its specific structure, which combines the acetylmercuric and maleamate groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C12H11HgNO5

Molecular Weight

449.81 g/mol

IUPAC Name

acetyloxy-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]mercury

InChI

InChI=1S/C10H8NO3.C2H4O2.Hg/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8;1-2(3)4;/h2-7H,(H,11,12)(H,13,14);1H3,(H,3,4);/q;;+1/p-1/b7-6-;;

InChI Key

RWLFGNUXSHCAQJ-AQTVDGORSA-M

Isomeric SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O

Canonical SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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